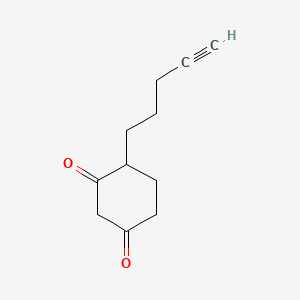
4-(戊-4-炔-1-基)环己烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, also known as Click Tag™ DYn-2, is a chemoselective probe for detecting sulfenylated proteins in intact cells . It consists of 1,3-cyclohexanedione coupled to an alkyne moiety by a 3-carbon spacer . The cyclohexanedione group selectively reacts with protein sulfenic acid modifications .
Molecular Structure Analysis
The molecular formula of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione is C11H14O2 . It has a molecular weight of 178.23 g/mol . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The cyclohexanedione group of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione selectively reacts with protein sulfenic acid modifications . The alkyne group of DYn-2 can then be detected using azide-bearing tags by standard click chemistry . This approach offers superior sensitivity relative to using azide-modified probes with alkynyl detection tags .Physical And Chemical Properties Analysis
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione is a crystalline solid . The solubility of DYn-2 in ethanol and DMSO is approximately 20 mg/ml and approximately 30 mg/ml in DMF .科学研究应用
Detection of Protein Sulfenylation
DYn-2: is a chemoselective probe used to detect sulfenylated proteins within cells . The compound consists of 1,3-cyclohexanedione coupled to an alkyne moiety, which selectively reacts with protein sulfenic acid modifications. This application is crucial for understanding redox signaling and oxidative stress within biological systems.
Cancer Research
The molecule has shown potential in inhibiting the growth of pancreatic cancer cells in vitro . It also affects the proliferation of miapaca2 cells, indicating its possible use as a therapeutic agent or a tool in cancer research to understand tumor biology and treatment responses.
Plant Biology
DYn-2 has been utilized in identifying sulfenylated proteins in Arabidopsis, providing insights into the plant’s response to oxidative stress . This application is significant for agricultural biotechnology, where understanding stress responses can lead to the development of more resilient crops.
作用机制
Target of Action
DYn-2, also known as ANTI-DYNAMIN II or 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, is a chemoselective probe that primarily targets protein sulfenic acid modifications . These modifications occur on proteins and play a crucial role in cellular signaling pathways, particularly those mediated by Nox .
Mode of Action
DYn-2 interacts with its targets by monitoring global changes in protein sulfenylation . This interaction is facilitated by Nox-mediated growth factor signaling . The compound has been shown to selectively target and bind to protein sulfenic acid modifications .
Biochemical Pathways
The primary biochemical pathway affected by DYn-2 is the Nox-mediated growth factor signaling pathway . This pathway is responsible for the production of reactive oxygen species (ROS) that can lead to protein sulfenylation. DYn-2’s action can lead to changes in this pathway, affecting downstream cellular processes.
Pharmacokinetics
It is known that dyn-2 is soluble in dmso, which can aid in its distribution and bioavailability .
Result of Action
The action of DYn-2 results in the labeling of protein sulfenic acid modifications . This labeling allows for the detection and monitoring of changes in protein sulfenylation, which can provide valuable insights into cellular signaling processes. For instance, it has been observed that the cytoplasmic distribution of dynamin changes dramatically in fibroblasts that have been stimulated to undergo migration .
Action Environment
The action of DYn-2 can be influenced by various environmental factors. For example, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the ability of DYn-2 to label protein sulfenic acid modifications
安全和危害
属性
IUPAC Name |
4-pent-4-ynylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMICBPHYXLMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1CCC(=O)CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione | |
CAS RN |
1354630-46-8 |
Source


|
| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is DYn-2 and what is it used for?
A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.
Q2: How does DYn-2 interact with its target?
A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.
Q3: What are the downstream effects of DYn-2 labeling?
A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].
Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?
A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].
Q5: What is the molecular formula and weight of DYn-2?
A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.
Q6: Is there any available spectroscopic data for DYn-2?
A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q7: How is DYn-2 used to study protein sulfenylation in cells?
A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.
Q8: What specific applications of DYn-2 have been reported in plant research?
A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].
Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?
A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].
Q10: How does the structure of DYn-2 contribute to its activity and selectivity?
A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

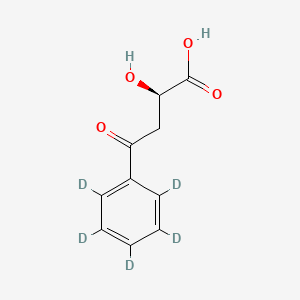
![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/no-structure.png)
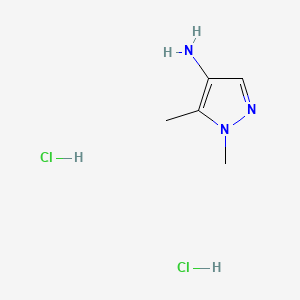
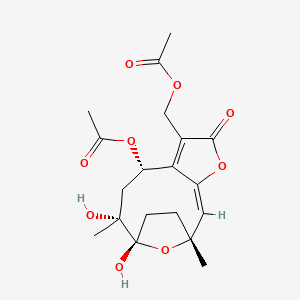
![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
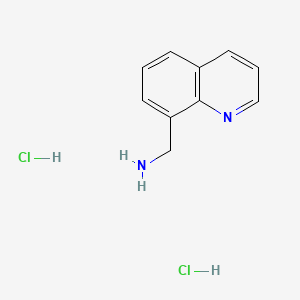
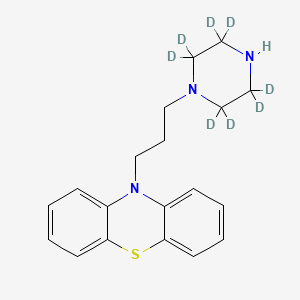
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)